molecular formula C9H7F5O B2616735 4-(Difluoromethyl)-2-(trifluoromethyl)anisole CAS No. 1214348-62-5

4-(Difluoromethyl)-2-(trifluoromethyl)anisole

Cat. No. B2616735
CAS RN: 1214348-62-5
M. Wt: 226.146
InChI Key: WBPRBMZDQNTHFU-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-2-(trifluoromethyl)anisole” likely belongs to the class of organic compounds known as anisoles . Anisoles are organic compounds containing a methoxybenzene or a derivative thereof .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethyl and trifluoromethyl groups onto a methoxybenzene core . This could potentially be achieved through various methods of fluorination .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a methoxy group (an oxygen atom bonded to a methyl group) and two fluoromethyl groups (a carbon atom bonded to one or two hydrogen atoms and two or three fluorine atoms) .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the electron-donating methoxy group and the electron-withdrawing fluoromethyl groups . These groups could potentially direct and influence electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could impart a degree of polarity to the molecule, affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its application. If used as a pharmaceutical, for example, it would interact with biological systems in a specific way to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity, and developing efficient methods for its synthesis .

properties

IUPAC Name

4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-15-7-3-2-5(8(10)11)4-6(7)9(12,13)14/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPRBMZDQNTHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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